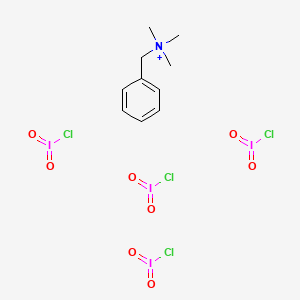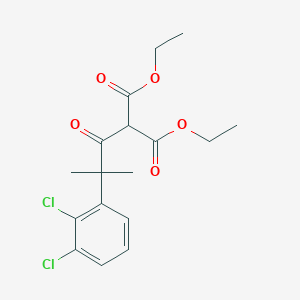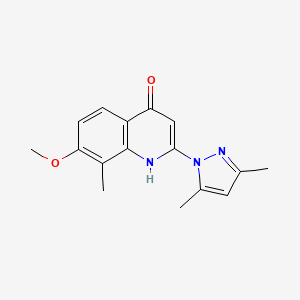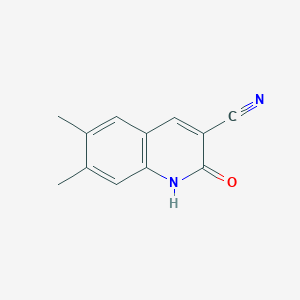
Methyl 3-(2-chloropyrimidin-5-yl)benzoate
概要
説明
Methyl 3-(2-chloropyrimidin-5-yl)benzoate is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro group at the second position and a methoxycarbonyl phenyl group at the fifth position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloropyrimidin-5-yl)benzoate typically involves the reaction of 2-chloropyrimidine with 3-(methoxycarbonyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 3-(2-chloropyrimidin-5-yl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The methoxycarbonyl group can be reduced to a hydroxymethyl group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. Solvents like toluene or ethanol are preferred.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Coupling Reactions: Biaryl compounds with diverse substituents.
Reduction Reactions: Compounds with hydroxymethyl groups replacing the methoxycarbonyl group.
科学的研究の応用
Methyl 3-(2-chloropyrimidin-5-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(2-chloropyrimidin-5-yl)benzoate depends on the specific chemical reactions it undergoes. In substitution reactions, the chloro group is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyrimidine and the boronic acid derivative. The methoxycarbonyl group can undergo reduction to form a hydroxymethyl group through a hydride transfer mechanism.
類似化合物との比較
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with a chloro group at the second position.
3-(Methoxycarbonyl)phenylboronic acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions.
5-Chloro-2-methoxypyrimidine: Another pyrimidine derivative with a chloro group at the fifth position and a methoxy group at the second position.
Uniqueness
Methyl 3-(2-chloropyrimidin-5-yl)benzoate is unique due to the presence of both a chloro group and a methoxycarbonyl phenyl group on the pyrimidine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C12H9ClN2O2 |
|---|---|
分子量 |
248.66 g/mol |
IUPAC名 |
methyl 3-(2-chloropyrimidin-5-yl)benzoate |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-11(16)9-4-2-3-8(5-9)10-6-14-12(13)15-7-10/h2-7H,1H3 |
InChIキー |
UERZIVAQVSUXQU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC(=C1)C2=CN=C(N=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-Methyl-4-(morpholinomethyl)phenyl]methanol](/img/structure/B8711722.png)


![5-Chloro-4-methyl-2-(methylsulfanyl)-6-[(methylsulfonyl)methyl]pyrimidine](/img/structure/B8711744.png)

![3-(Benzyloxy)-6,7-dihydrocyclopenta[c]pyridin-5-one](/img/structure/B8711763.png)








